molecular formula C18H25N3O5 B2409971 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isopropyloxalamide CAS No. 896333-94-1

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isopropyloxalamide

Cat. No.: B2409971
CAS No.: 896333-94-1
M. Wt: 363.414
InChI Key: CWMUSTKCUFYJEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were synthesized via a Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

While the exact molecular structure of “N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isopropyloxalamide” is not available, similar compounds have been characterized using various spectroscopic techniques such as HRMS, 1H-, 13C-NMR, and MicroED .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the synthesis of organoselenium compounds incorporating a benzo[d][1,3]dioxole subunit has been reported .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the drug-likeness, bioavailability, and other molecular properties of certain compounds have been predicted using in silico tools .

Scientific Research Applications

Novel Benzamide Derivatives for Medicinal Use

The development of novel (2-morpholinylmethyl)benzamide derivatives, which share structural similarities with N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isopropyloxalamide, highlights their significance in medicinal chemistry. These compounds are investigated for their potential as medicines, particularly in conditions involving decreased gastric emptying, indicating their therapeutic relevance (Liang-Jie Zhang, 2009).

Block Copolymer Synthesis and Applications

Research into block copolymerization of tertiary amine methacrylate comonomers, including morpholinoethyl methacrylate (MEMA), has revealed applications in creating novel cationic diblock copolymers. These polymers exhibit reversible pH-, salt-, and temperature-induced micellization in aqueous media, suggesting their use in drug delivery systems and materials science (V. Bütün, S. Armes, N. Billingham, 2001).

Organic Light-Emitting Device (OLED) Applications

Derivatives similar to the compound of interest have been explored for their photophysical characteristics, leading to applications in OLED technology. Compounds with specific structural features, such as aromatic amine donors and 1,8-naphthalimide acceptor subunits, have been designed and synthesized, showing promising results as standard-red light-emitting materials for OLEDs (Shuai Luo et al., 2015).

Directing Group in Chemical Synthesis

The benzoxazole moiety, a component related to the structural framework of this compound, has been identified as a removable activating and directing group in the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines. This discovery opens avenues for regioselective chemical synthesis and functional group transformations (G. Lahm, T. Opatz, 2014).

Antioxidant Activity of Morpholine Derivatives

Morpholine derivatives, closely related to the compound of interest, have been synthesized and analyzed for their in vitro potential antioxidant capacities. These studies suggest the significance of morpholine-based compounds in developing therapeutic agents with antioxidant properties (Özlem Gürsoy Kol et al., 2016).

Safety and Hazards

While specific safety and hazard information for “N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isopropyloxalamide” is not available, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar compounds .

Future Directions

Future research could focus on further optimization of similar compounds to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-propan-2-yloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5/c1-12(2)20-18(23)17(22)19-10-14(21-5-7-24-8-6-21)13-3-4-15-16(9-13)26-11-25-15/h3-4,9,12,14H,5-8,10-11H2,1-2H3,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMUSTKCUFYJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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